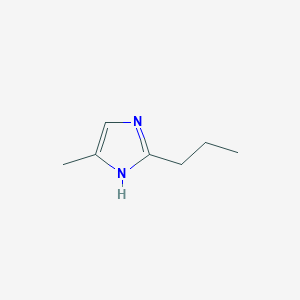

4-Methyl-2-propyl-1H-imidazole

Description

BenchChem offers high-quality 4-Methyl-2-propyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-propyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGQGPWKBMTPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480133 | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37455-55-3 | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3)

Topic: 4-Methyl-2-propyl-1H-imidazole Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3) is a critical heterocyclic building block.[1] In the pharmaceutical sector, it serves as a core intermediate for Angiotensin II receptor antagonists (ARBs), most notably Telmisartan and Olmesartan , where the imidazole ring provides the scaffold for biphenyl attachment. Beyond life sciences, it functions as a latent curing agent for epoxy resins and a catalyst in polyurethane foam production due to the steric hindrance provided by the propyl group, which offers latency at room temperature.

This guide details the primary industrial synthesis route via the Debus-Radziszewski reaction, optimized for yield and scalability. It synthesizes theoretical mechanism with practical process parameters to ensure a self-validating workflow.

Retrosynthetic Analysis

To design a robust synthesis, we must first disconnect the molecule. The imidazole ring can be chemically severed into three distinct synthons:

-

C4-C5 Backbone: Derived from a C3 dicarbonyl or

-hydroxy ketone source (Methylglyoxal). -

C2 Carbon: Derived from a C4 aldehyde (Butyraldehyde).

-

N1/N3 Nitrogens: Derived from Ammonia.

Diagram 1: Retrosynthetic Tree

Primary Synthesis Pathway: Modified Debus-Radziszewski

The most scalable route involves the condensation of Methylglyoxal (or its precursor, acetol) with Butyraldehyde and Ammonia . While the classic mechanism suggests a stepwise formation of a diimine followed by cyclization, in practice, this is often run as a "one-pot" multicomponent reaction.

Reaction Mechanism[2][3][4][5]

-

Imine Formation: Ammonia attacks the carbonyls of methylglyoxal to form an

-diimine intermediate. -

Condensation: The diimine species condenses with the carbonyl carbon of butyraldehyde.

-

Cyclization & Dehydration: Intramolecular nucleophilic attack closes the ring, followed by the loss of water to aromatize the system.

Experimental Protocol

Scale: 100 mmol basis Safety Note: This reaction is exothermic. Ammonia gas or concentrated solutions are corrosive. Perform in a fume hood.

Reagents:

-

Methylglyoxal (40% aq. soln): 18.0 g (100 mmol)

-

Butyraldehyde: 7.2 g (100 mmol)

-

Ammonia (28% aq. soln): 24.0 g (~400 mmol) – Excess used to drive equilibrium.

-

Solvent: Methanol (50 mL) or Water.

Step-by-Step Workflow:

-

Preparation: Charge Methanol and Butyraldehyde into a 250 mL three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and dropping funnel.

-

Cooling: Cool the solution to 0–5°C using an ice-salt bath. Control of initial temperature is critical to prevent polymerization of methylglyoxal.

-

Ammonia Addition: Add the aqueous Ammonia solution slowly, maintaining the internal temperature below 10°C.

-

Dicarbonyl Addition: Add the Methylglyoxal solution dropwise over 30–45 minutes.

-

Critical Process Parameter (CPP): A distinct color change (often yellow to orange/brown) indicates imine formation.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20–25°C) over 1 hour.

-

Heat to 50°C for 3–4 hours to ensure complete cyclization.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol and excess Ammonia.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with brine, dry over anhydrous

, and filter.

-

-

Purification:

-

Evaporate the solvent to yield a crude oil/solid.

-

Recrystallization: Dissolve in minimum hot acetone or ethyl acetate/hexane blend. Cool to precipitate.

-

Alternative: Vacuum distillation (BP ~150°C at high vacuum) if the product is oily.

-

Diagram 2: Process Workflow

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard specifications.

| Test | Method | Expected Result | Interpretation |

| Appearance | Visual | White to pale yellow solid | Darkening indicates oxidation or oligomers. |

| Melting Point | Capillary | 90°C – 95°C (approx) | Sharp range indicates high purity. |

| 1H NMR | DMSO-d6 | Confirms propyl chain, methyl group, and aromatic proton. | |

| Solubility | Solvent Check | Soluble in MeOH, EtOH, DMSO | Insoluble in water indicates successful isolation from salts. |

Note on Tautomerism: The proton on the nitrogen is labile. In solution, the 4-methyl and 5-methyl isomers exist in rapid equilibrium. It is conventionally referred to as 4-methyl, but NMR signals may show broadening due to this tautomeric exchange.

Alternative Pathway: Hantzsch Synthesis

For researchers requiring specific isotopic labeling or avoiding aqueous ammonia, the Hantzsch Thiazole/Imidazole Synthesis variation is a viable alternative.

-

Reactants: Butyramidine hydrochloride + Chloroacetone.

-

Conditions: Reflux in ethanol.

-

Mechanism: Nucleophilic attack of the amidine nitrogen on the

-carbon of chloroacetone, followed by cyclization. -

Pros/Cons: Higher regioselectivity but requires synthesis of the amidine precursor (from butyronitrile), adding a step compared to the Debus-Radziszewski route.

References

-

Debus-Radziszewski Reaction Overview

- CAS Verification & Physical Properties

- Application in Pharmaceutical Synthesis (Telmisartan/Olmesartan Intermediates)

-

General Imidazole Synthesis Methodologies

Sources

- 1. 4-Methyl-2-propyl-1H-imidazole | 37455-55-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0324377A2 - Angiotensin II receptor blocking imidazoles and combinations thereof with diuretics and NSaids - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization of 4-Methyl-2-propyl-1H-imidazole

This is an in-depth technical guide on the spectroscopic characterization of 4-Methyl-2-propyl-1H-imidazole .

CAS Registry Number: 37455-55-3

Molecular Formula: C

Executive Summary

4-Methyl-2-propyl-1H-imidazole is a substituted imidazole derivative utilized primarily as a curing agent for epoxy resins and a catalyst in the production of polyurethane foams. Structurally, it features an imidazole core substituted at the C2 position with a propyl chain and at the C4 (or C5) position with a methyl group. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its more common analog, 2-ethyl-4-methylimidazole (EMI-24).

This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-2-propyl-1H-imidazole, synthesizing field-proven analytical protocols with structural elucidation logic. It is designed for researchers requiring rigorous identification standards in drug development and polymer science.

Chemical Identity & Physical Properties[2]

Before spectroscopic analysis, the compound's fundamental physicochemical baseline must be established to ensure sample integrity.

| Property | Specification |

| IUPAC Name | 4-Methyl-2-propyl-1H-imidazole |

| CAS Number | 37455-55-3 |

| Appearance | Viscous liquid or low-melting solid (white to pale yellow) |

| Solubility | Soluble in alcohols, acetone, chloroform; moderately soluble in water |

| pKa (Predicted) | ~7.5 - 8.0 (typical for alkyl imidazoles) |

| Tautomerism | Exists in equilibrium between 1H-imidazole and 3H-imidazole forms |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of alkyl-substituted imidazoles requires careful attention to solvent effects and tautomeric exchange. The 4-methyl and 5-methyl positions are equivalent on the NMR time scale in non-deuterated protic solvents due to rapid proton exchange at the N1/N3 positions.

Protocol for Sample Preparation:

-

Solvent: DMSO-d

(preferred for distinct NH signals) or CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm).

Predicted

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts are derived from structural homology with 2-ethyl-4-methylimidazole and standard substituent effects.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 9.0 - 11.0 | Broad Singlet | 1H | Acidic proton on Nitrogen; shift varies with concentration/H-bonding. |

| C4-H | 6.65 - 6.75 | Singlet (or fine q) | 1H | Aromatic ring proton. Appears as a singlet if N-H exchange is rapid. |

| C2-CH | 2.60 - 2.70 | Triplet ( | 2H | |

| C4-CH | 2.15 - 2.25 | Singlet | 3H | Methyl group attached to the aromatic ring. |

| Propyl-CH | 1.70 - 1.80 | Multiplet (Sextet) | 2H | |

| Propyl-CH | 0.95 - 1.00 | Triplet ( | 3H | Terminal methyl of the propyl chain. |

Predicted

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C=N (C2) | 148.0 - 150.0 | Quaternary carbon between nitrogens. |

| C=C (C4/C5) | 133.0 - 135.0 | Quaternary carbon bearing the methyl group. |

| C=C (C5/C4) | 116.0 - 118.0 | Methine carbon of the imidazole ring. |

| 30.0 - 32.0 | Propyl carbon attached to C2. | |

| 21.0 - 23.0 | Middle propyl carbon. | |

| Ring-CH | 11.0 - 13.0 | Methyl substituent on the ring. |

| Term-CH | 13.5 - 14.0 | Terminal methyl of the propyl chain. |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the alkyl chain length (propyl vs. ethyl). The fragmentation pattern follows the "Benzylic-like" cleavage rules typical of aromatic heterocycles.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Ion (M

): m/z 124

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation steps, including the McLafferty-like rearrangement and alkyl chain losses.

Figure 1: Proposed Mass Spectrometry fragmentation pathway for 4-Methyl-2-propyl-1H-imidazole.

Key Diagnostic Ions:

-

m/z 124: Parent peak.

-

m/z 96: Loss of ethylene (CH

=CH -

m/z 81: Tropylium-like expansion or direct loss of the propyl radical (C

H

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the imidazole ring and the aliphatic side chains.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3100 - 2800 | Broad Stretching | N-H (imidazole) and C-H (aromatic/aliphatic). |

| 2960, 2870 | Stretching | Aliphatic C-H (Propyl/Methyl). |

| 1590 - 1540 | Stretching | C=N / C=C (Imidazole ring breathing). |

| 1460 | Bending | CH |

| 750 - 650 | Bending (Out of Plane) | N-H wagging (Broad). |

Synthesis & Origin Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted aldehydes or diketones). The most robust industrial route involves the Radziszewski synthesis or a modified condensation of an

Figure 2: General synthesis pathway via condensation of methylglyoxal and butyraldehyde.

References

-

National Institute of Standards and Technology (NIST). (2025). 2-Ethyl-4-methylimidazole (Analogous Spectral Data).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Google Patents. (2021). Amine composition useful for making polyurethane foam (US11021561B2).

-

PubChem. (2025). Imidazole Derivatives and Spectroscopic Properties.[3][1] National Library of Medicine. Retrieved from [Link]

Sources

The Benzimidazole Core: A Technical Guide to the Synthesis of Key Telmisartan Intermediates

Abstract

This technical guide provides an in-depth exploration of the synthesis of the pivotal benzimidazole intermediates that form the backbone of the angiotensin II receptor blocker, Telmisartan. It is intended for researchers, scientists, and professionals in drug development and process chemistry. This document clarifies a common misconception regarding the core heterocyclic structure and delves into the validated synthetic pathways, focusing on the formation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and its subsequent conversion to the bis-benzimidazole key intermediate of Telmisartan. The guide emphasizes the rationale behind synthetic strategies, provides detailed experimental protocols, and presents visual aids to elucidate the reaction mechanisms and workflows.

Introduction: The Structural Cornerstone of Telmisartan

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, primarily prescribed for the management of hypertension.[1] Its molecular architecture is distinguished by a central bis-benzimidazole moiety, which is crucial for its high-affinity binding to the AT1 receptor.[2] A comprehensive understanding of the synthesis of this core structure is paramount for process optimization, impurity profiling, and the development of novel, efficient manufacturing routes.

It is a point of recurring confusion that the synthesis of Telmisartan involves a simple imidazole derivative. This guide unequivocally clarifies that the core heterocyclic system of Telmisartan is benzimidazole . Specifically, the synthesis does not proceed through 4-Methyl-2-propyl-1H-imidazole. Instead, the critical building block is 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid . This distinction is fundamental to the entire synthetic strategy.

The Genesis of the Benzimidazole Ring: Synthesis of 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic Acid

The formation of the initial benzimidazole ring is a critical phase in the overall synthesis of Telmisartan. The most established and widely practiced route commences with 4-amino-3-methyl-benzoic acid methyl ester.[2][3][4] This pathway is favored for its commercial viability and well-documented reaction cascades.

The synthesis of this key intermediate can be logically dissected into four primary transformations:

-

Acylation: Introduction of the propyl group.

-

Nitration: Strategic placement of a nitro group to facilitate the subsequent cyclization.

-

Reduction: Conversion of the nitro group to an amine, setting the stage for ring formation.

-

Cyclization: The intramolecular condensation that yields the benzimidazole core.

Synthetic Pathway Overview

The following diagram illustrates the multi-step synthesis of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid from 4-amino-3-methyl-benzoic acid methyl ester.

Caption: Synthesis of the core benzimidazole intermediate for Telmisartan.

Detailed Experimental Protocol and Rationale

The following protocol is a synthesis of established laboratory procedures.[4][5]

Step 1: Acylation of 4-Amino-3-methyl-benzoic acid methyl ester

-

Protocol: To a solution of 4-amino-3-methyl-benzoic acid methyl ester in a suitable solvent such as chlorobenzene, add butyryl chloride dropwise at a controlled temperature. The reaction is typically carried out at elevated temperatures to drive it to completion.

-

Causality: The acylation of the amino group with butyryl chloride introduces the n-propyl side chain, which is a key structural feature of Telmisartan. The choice of an inert solvent like chlorobenzene is to prevent side reactions and to facilitate the reaction at the required temperature.

Step 2: Nitration

-

Protocol: The product from the previous step, methyl 4-(butyramido)-3-methylbenzoate, is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0°C).

-

Causality: The nitration occurs at the position ortho to the amino group (now an amide) and meta to the methyl and ester groups. This regioselectivity is crucial as the subsequent reduction will place an amino group adjacent to the butyramido group, which is the required arrangement for the benzimidazole ring closure.

Step 3: Reduction of the Nitro Group

-

Protocol: The nitro-substituted compound is reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol is a common and efficient method.[6]

-

Causality: This reduction is a pivotal step, creating the 1,2-diamino functionality on the benzene ring that is essential for the upcoming cyclization reaction.

Step 4: Cyclization to form the Benzimidazole Ring

-

Protocol: The resulting methyl 3-amino-4-(butyramido)-5-methylbenzoate is heated in a suitable acidic medium, such as glacial acetic acid, to effect cyclization.[4]

-

Causality: The acidic conditions promote the intramolecular condensation between the newly formed amino group and the carbonyl of the butyramide. This reaction proceeds via a nucleophilic attack of the amine on the protonated amide carbonyl, followed by dehydration to form the imidazole ring fused to the benzene ring, thus creating the benzimidazole core.

Step 5: Saponification

-

Protocol: The methyl ester of the benzimidazole derivative is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol, followed by acidification.[3]

-

Causality: The resulting carboxylic acid is the functional group required for the subsequent condensation with N-methyl-o-phenylenediamine to form the bis-benzimidazole structure.

Formation of the Bis-Benzimidazole Core: The Heart of Telmisartan

The synthesis culminates in the coupling of two benzimidazole units. This is achieved through the condensation of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.

Condensation Reaction

-

Protocol: 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and N-methyl-o-phenylenediamine dihydrochloride are heated in a strong dehydrating agent, such as polyphosphoric acid (PPA), at high temperatures (e.g., 150°C).[7]

-

Causality: PPA serves as both a solvent and a catalyst, promoting the condensation between the carboxylic acid and the diamine to form a new benzimidazole ring. This results in the formation of the key intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (also referred to as DMPBB).[7][8]

Reaction Workflow

Caption: Formation of the bis-benzimidazole core of Telmisartan.

Final Assembly of Telmisartan

The final step in the synthesis of Telmisartan involves the N-alkylation of the bis-benzimidazole intermediate (DMPBB) with a suitable biphenyl derivative, typically tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, followed by hydrolysis of the ester group.[3]

Data Summary

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1. Acylation | 4-Amino-3-methyl-benzoic acid methyl ester | Butyryl chloride, Chlorobenzene | Methyl 4-(butyramido)-3-methylbenzoate | High |

| 2. Nitration | Methyl 4-(butyramido)-3-methylbenzoate | HNO3/H2SO4, 0°C | Methyl 4-(butyramido)-3-methyl-5-nitrobenzoate | Good |

| 3. Reduction | Methyl 4-(butyramido)-3-methyl-5-nitrobenzoate | Pd/C, H2, Methanol | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | High |

| 4. Cyclization | Methyl 3-amino-4-(butyramido)-5-methylbenzoate | Glacial Acetic Acid, heat | Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate | ~78%[4] |

| 5. Saponification | Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate | NaOH, Methanol/Water | 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid | High |

| 6. Condensation | 2-n-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, N-Methyl-o-phenylenediamine | Polyphosphoric acid, 150°C | 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | ~64%[4] |

Conclusion

The synthesis of Telmisartan is a testament to the strategic application of fundamental organic reactions to construct a complex therapeutic agent. This guide has elucidated that the core of this synthesis is the methodical construction of a benzimidazole framework, not a simple imidazole. By understanding the nuances of each synthetic step, from the initial acylation to the final bis-benzimidazole formation, researchers and drug development professionals can better navigate the challenges of process optimization, impurity control, and the development of next-generation antihypertensive drugs. The provided protocols and rationale serve as a robust foundation for further innovation in the field of pharmaceutical synthesis.

References

-

Mehta, G. N., & Kumar, S. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]

-

Goossen, L. J., & Koley, D. (2010). A flow-based synthesis of telmisartan. Beilstein Journal of Organic Chemistry, 6, 1115–1120. Available at: [Link]

-

Li, W., et al. (2020). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances, 10(24), 14261-14265. Available at: [Link]

- Google Patents. (2009). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.

-

Goossen, L. J., & Koley, D. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 1115-1120. Available at: [Link]

- Google Patents. (2007). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

- Google Patents. (2010). WO2012028925A2 - An improved process for the preparation of telmisartan.

-

Reddy, G. N., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 3(3), 461-468. Available at: [Link]

-

New Drug Approvals. (2015). TELMISARTAN PART 2/3. Retrieved from [Link]

- Google Patents. (2012). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.

-

Kumar, S., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2772. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 7. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

Mechanistic Pharmacology of Imidazole-Based Compounds: A Structural and Functional Analysis

Topic: Mechanism of Action for Imidazole-Based Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The imidazole pharmacophore represents a cornerstone in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse non-covalent interactions.[1] While imidazole derivatives span various therapeutic classes, their most profound impact lies in antimicrobial chemotherapy. This guide dissects the molecular mechanisms of two primary subclasses: imidazole antifungals (e.g., ketoconazole, miconazole) and nitroimidazoles (e.g., metronidazole). We analyze the distinct biochemical cascades—heme coordination versus reductive radicalization—that drive their therapeutic efficacy and detail the experimental frameworks required to validate these mechanisms in a drug discovery setting.

Molecular Pharmacology: The Dual Mechanisms

Antifungal Azoles: CYP51 Inhibition

The primary mechanism of imidazole antifungals is the selective inhibition of Lanosterol 14

-

The Binding Event: The unprotonated nitrogen atom (N3) of the imidazole ring acts as a sixth ligand to the heme iron (Fe

) in the CYP51 active site. This coordination displaces the activated oxygen molecule required for catalysis. -

Downstream Consequences:

-

Ergosterol Depletion: Inhibition blocks the conversion of lanosterol to ergosterol, compromising membrane fluidity and function.[2]

-

Toxic Sterol Accumulation: Precursors such as 14

-methyl-3,6-diol accumulate. These aberrant sterols disrupt the packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal at high concentrations).

-

Nitroimidazoles: Reductive Activation & DNA Damage

Nitroimidazoles (e.g., metronidazole) function as prodrugs requiring bioactivation.[4] This mechanism is highly selective for anaerobic organisms (bacteria and protozoa) possessing low-redox-potential electron transport proteins (e.g., ferredoxin).

-

The Activation Loop:

-

Entry: Passive diffusion into the cell.

-

Reduction: The nitro group (-NO

) accepts electrons from ferredoxin (or flavodoxin). This reaction is thermodynamically favorable only in anaerobic environments (redox potential < -430 mV). -

Radical Formation: The reduction generates a short-lived nitroso free radical.

-

Target Engagement: These radicals covalently bind to DNA, causing helix destabilization and strand breakage.[5]

-

Visualization of Signaling Pathways

Figure 1: CYP51 Inhibition Pathway (Antifungals)[2]

Caption: The imidazole moiety coordinates with the heme iron of CYP51, blocking substrate oxidation and leading to toxic sterol accumulation.

Figure 2: Nitroimidazole Reductive Activation (Anaerobes)

Caption: In anaerobic conditions, ferredoxin reduces the nitro group to a toxic radical. Oxygen inhibits this by re-oxidizing the radical (futile cycling).

Structure-Activity Relationship (SAR)

The efficacy of imidazole compounds is dictated by specific structural features interacting with the target protein.

| Structural Feature | Function/Role | Key Requirement |

| Imidazole Ring | Heme Coordination | The N3 nitrogen must be unhindered to bind the heme iron (Fe |

| N1-Substituent | Specificity & Affinity | Hydrophobic groups (e.g., 2,4-dichlorophenyl) interact with the apoprotein's hydrophobic access channel. |

| Ether/Ketal Linkage | Stability | Linkers (as seen in ketoconazole) improve metabolic stability and oral bioavailability. |

| Halogenation | Metabolic Resistance | Fluorine or chlorine substitutions on the phenyl ring prevent rapid oxidative metabolism and enhance lipophilicity. |

Experimental Validation Framework

To confirm the mechanism of action for a novel imidazole candidate, the following self-validating protocols are standard.

Protocol A: Type II Binding Spectra (CYP51 Target Validation)

Purpose: To prove direct physical interaction between the imidazole nitrogen and the heme iron of CYP51. Reference:

-

Preparation: Purify recombinant Candida albicans CYP51 (or microsomes overexpressing it). Suspend in 100 mM potassium phosphate buffer (pH 7.4) with 20% glycerol.

-

Baseline: Record the absolute absorbance spectrum (350–500 nm) of the enzyme alone.

-

Titration: Add the imidazole compound in stepwise increments (0.5 µM to 50 µM) to the sample cuvette. Add equivalent solvent volume to the reference cuvette.[6]

-

Measurement: Record the difference spectrum (Sample minus Reference) after each addition.

-

Validation Criteria:

-

Peak: Appearance of a maximum at 425–432 nm .

-

Trough: Appearance of a minimum at 390–410 nm .

-

Interpretation: This "Type II" spectral change indicates the displacement of the high-spin water ligand by the low-spin nitrogen ligand of the drug.

-

Protocol B: Sterol Quantitation via GC-MS

Purpose: To verify the functional consequence of inhibition (ergosterol depletion). Reference:

-

Culture: Grow C. albicans in the presence of the test compound (at IC

) and a vehicle control for 16–24 hours. -

Saponification: Pellet cells and reflux in 10% KOH in 60% ethanol (80°C, 1 hour) to release sterols.

-

Extraction: Extract non-saponifiable lipids using n-heptane (3x). Evaporate solvent under nitrogen.

-

Derivatization: Resuspend in BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins to form Trimethylsilyl (TMS) derivatives.

-

Analysis: Inject into GC-MS (e.g., DB-5ms column).

-

Validation Criteria:

-

Control: High Ergosterol peak (m/z 363, 337).

-

Treated: Significant reduction in Ergosterol; appearance/increase of Lanosterol (m/z 393) and Eburicol .

-

Resistance Mechanisms

Understanding failure modes is critical for drug design.

-

Target Modification: Point mutations in the ERG11 gene (e.g., Y132H in C. albicans) alter the heme environment, reducing the binding affinity of the imidazole drug without abolishing lanosterol binding.

-

Efflux Pump Overexpression: Upregulation of ABC transporters (Cdr1 , Cdr2 ) or Major Facilitator Superfamily transporters (Mdr1 ) actively pumps the drug out of the fungal cell, preventing effective intracellular concentrations.

-

Bypass Pathways: Mutations in ERG3 (C5-6 desaturase) prevent the conversion of methylated sterol intermediates into toxic diols, allowing the fungus to survive with altered membrane composition.

References

-

Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Source: PubMed / Drug Metab Dispos. URL:[Link]

-

Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Source: British Journal of Venereal Diseases (BMJ). URL:[Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Source: Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]

-

Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. Source: Metabolites (MDPI). URL:[Link]

-

Efflux-Mediated Antifungal Drug Resistance. Source: Clinical Microbiology Reviews (ASM). URL:[Link]

Sources

Tautomerism in 4-Methyl-2-propyl-1H-imidazole

Executive Summary

In the development of Angiotensin II receptor blockers (ARBs)—specifically the "sartan" class (e.g., Olmesartan, Telmisartan)—the imidazole core serves as a critical pharmacophore. A persistent challenge in the synthesis and characterization of these intermediates is the annular tautomerism of 4-methyl-2-propyl-1H-imidazole (PMI) .

This guide dissects the thermodynamics and kinetics of the PMI tautomeric equilibrium (

The Tautomeric Landscape: Structural Dynamics

The imidazole ring in PMI possesses two non-equivalent nitrogen atoms: the pyrrole-like

-

4-Methyl-2-propyl-1H-imidazole (1,4-tautomer): The methyl group is at position 4 relative to the protonated nitrogen.

-

5-Methyl-2-propyl-1H-imidazole (1,5-tautomer): The methyl group is at position 5 relative to the protonated nitrogen.

While often treated as a single entity in bulk synthesis, these forms exhibit distinct nucleophilic profiles.

Thermodynamic Drivers

The equilibrium constant (

-

C2-Propyl Group: exerts a steric influence on both nitrogens but provides inductive stabilization (+I effect) to the ring system.

-

C4/C5-Methyl Group: The methyl group is electron-donating.[1] In the gas phase and non-polar solvents, the 1,4-tautomer is generally favored because the electron-donating methyl group stabilizes the

bond (at

Visualization of the Equilibrium

Analytical Characterization: Breaking the Coalescence

At room temperature (

Variable Temperature (VT) NMR

The most reliable method for distinguishing tautomers is lowering the temperature to reach the "slow exchange" limit.

| Parameter | Fast Exchange (RT) | Slow Exchange (< -60°C) |

| H-4/H-5 Signal | Single averaged singlet | Two distinct singlets (unequal intensity) |

| C-4/C-5 Signal | Averaged shift (~125-135 ppm) | Distinct peaks separated by ~10-15 ppm |

| N-H Signal | Broad, often invisible | Sharper, distinct peaks for each tautomer |

Key Insight: The chemical shift difference (

X-Ray Crystallography

In the solid state, the equilibrium collapses. The crystal lattice is stabilized by intermolecular hydrogen bond networks (N-H

Synthetic Implications: The Regioselectivity Challenge

In sartan synthesis, the critical step is the

The Curtin-Hammett Principle

Because the tautomers interconvert faster than the alkylation reaction, the product ratio depends on the difference in activation energy of the transition states, not just the ground-state population of tautomers.

Steric Steering

-

Pathway A (Reaction via 1,4-tautomer): The nucleophilic nitrogen (

) is flanked by the C2-propyl and C4-H. -

Pathway B (Reaction via 1,5-tautomer): The nucleophilic nitrogen (

) is flanked by the C2-propyl and C5-Methyl.

Mechanism: Pathway B suffers from severe steric hindrance (Propyl + Methyl clash). Consequently, alkylation predominantly occurs via Pathway A (or the equivalent nitrogen in the 1,4-form), directing the electrophile to the nitrogen remote from the methyl group.

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via VT-NMR

Validates the equilibrium state prior to reaction.

-

Sample Prep: Dissolve 20 mg of 4-Methyl-2-propyl-1H-imidazole in 0.6 mL of CD2Cl2 or Acetone-d6 . (Avoid protic solvents like MeOH-d4 as they facilitate exchange).

-

Instrument Setup: Calibrate a 500 MHz (or higher) NMR spectrometer.

-

Cooling Phase:

-

Acquire a reference spectrum at 298 K.

-

Step down temperature in 20 K increments.

-

Target Temperature: 193 K (-80°C) (or until solvent freezing point).

-

-

Acquisition: At the lowest temperature, optimize shimming. Acquire

spectra with sufficient scans (approx. 512-1024) to resolve the C4/C5 splitting. -

Analysis: Integrate the distinct C-Me signals. The ratio

is derived directly from these integrals.

Protocol B: Regioselective N-Alkylation (General Method)

Designed to maximize the 1,4-substituted product.

-

Reagents: PMI (1.0 eq), Electrophile (1.1 eq),

(2.0 eq), TBAB (0.1 eq, Phase Transfer Catalyst). -

Solvent System: Use a non-polar solvent (e.g., Toluene or Methyl tert-butyl ether) to minimize H-bonding stabilization of the minor tautomer.

-

Procedure:

-

Charge PMI and base into the reactor. Stir at RT for 30 min to ensure deprotonation/equilibration.

-

Add Electrophile dropwise.

-

Heat to 60°C. Monitor via HPLC.

-

-

Purification: The regioisomers often have distinct

values. Separation can usually be achieved via crystallization (as the hydrochloride salt) or silica chromatography (Eluent: DCM/MeOH).

References

-

BenchChem Technical Support. "Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide." BenchChem, 2025.[2] Link

-

Katritzky, A. R., et al. "The Tautomerism of Heterocycles."[3] Academic Press, 1976.[3] (Foundational text on annular tautomerism).

-

Tilly, D. P., et al. "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer."[4] Nature Chemistry/NIH, 2023. Link

-

Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] Journal of the American Chemical Society, 2021.[5] Link

-

Imanzadeh, G., et al. "Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction."[6] Green Chemistry Letters and Reviews, 2016.[6] Link[6]

Sources

Solubility of 4-Methyl-2-propyl-1H-imidazole in organic solvents

Part 1: Executive Summary

4-Methyl-2-propyl-1H-imidazole (CAS: 37455-55-3 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Angiotensin II receptor antagonists such as Olmesartan medoxomil . Its amphoteric nature and specific substitution pattern—a propyl group at the C2 position and a methyl group at the C4 position—dictate a unique solubility profile that is pivotal for process optimization, particularly in reaction solvent selection and purification via crystallization.

This guide provides a comprehensive technical analysis of the solubility landscape of 4-Methyl-2-propyl-1H-imidazole. It moves beyond basic data to offer a mechanistic understanding of solute-solvent interactions, enabling researchers to design robust, self-validating purification protocols.

Part 2: Physicochemical Profile & Solubility Landscape

Chemical Identity & Structural Analysis

-

Molecular Formula: C

H -

Molecular Weight: 124.18 g/mol

-

Physical State: Crystalline Solid (Melting Point range typically 40–60°C depending on purity/polymorph).

Mechanistic Insight: The imidazole ring acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the N: lone pair). However, the C2-propyl chain introduces significant lipophilicity, disrupting the extensive hydrogen-bonding network seen in smaller homologs like 2-methylimidazole. This structural duality makes the compound highly soluble in polar organic solvents but allows for selective crystallization using non-polar antisolvents or controlled cooling in esters.

Solubility Landscape Table

The following data summarizes the qualitative and semi-quantitative solubility behavior based on thermodynamic affinity and industrial process data.

| Solvent Class | Specific Solvents | Solubility Rating | Process Utility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | Reaction media; too soluble for crystallization yield. |

| Polar Aprotic | Acetone, THF, DMF, DMSO | High | Reaction media; DMF/DMSO require antisolvents for isolation. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Ideal for Crystallization. High solubility at boiling; low at 0°C. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction solvent; excellent for liquid-liquid extraction from aqueous phases. |

| Aromatic | Toluene, Xylene | Moderate to Low | useful for azeotropic drying and hot extraction. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvent. Used to force precipitation. |

| Water | Water | pH Dependent | Soluble at pH < 6 (protonated); sparingly soluble at pH > 8. |

Part 3: Thermodynamic Analysis & Solvent Selection Logic

To optimize purification, one must understand the thermodynamic driving forces. The solubility behavior follows the "Like Dissolves Like" principle but is refined by Hansen Solubility Parameters (HSP) .

-

Dispersion Forces (

): The propyl chain interacts well with non-polar regions of solvents (e.g., Toluene). -

Polarity (

) & H-Bonding (

Solvent Selection Workflow (DOT Diagram)

Figure 1: Decision tree for selecting the optimal solvent based on the process stage (Reaction vs. Purification).

Part 4: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Objective: To generate precise solubility data (mg/mL) at a specific temperature. This protocol is self-validating via residue analysis.

-

Preparation:

-

Calibrate a temperature-controlled water bath to the target temperature (e.g., 25.0 ± 0.1 °C).

-

Pre-weigh three clean, dry scintillation vials (

).

-

-

Saturation:

-

Add excess 4-Methyl-2-propyl-1H-imidazole solid to 5 mL of the target solvent (e.g., Ethyl Acetate) in a separate vessel.

-

Stir magnetically for 24 hours to ensure equilibrium.

-

Validation Check: Ensure solid is still present after 24 hours. If not, add more solid and stir for another 4 hours.

-

-

Sampling:

-

Stop stirring and allow solids to settle for 1 hour (maintain temperature).

-

Using a syringe with a pre-heated 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.

-

-

Quantification:

-

Transfer exactly 1.0 mL of filtrate into the pre-weighed vials.

-

Evaporate solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Weigh the vial + residue (

).

-

-

Calculation:

-

Solubility (

) = -

Report mean and standard deviation of the triplicate.

-

Protocol 2: Purification via Cooling Crystallization

Objective: To purify crude intermediate (e.g., 95% purity) to >99% purity for pharmaceutical use.

Workflow Diagram (DOT)

Figure 2: Optimized crystallization workflow using Ethyl Acetate as the solvent of choice.

Step-by-Step Methodology:

-

Dissolution: Charge crude solid into a reactor. Add Ethyl Acetate (3-5 volumes relative to solid weight). Heat to reflux (~77°C) until fully dissolved.

-

Polishing: If the solution is hazy, perform a hot filtration to remove inorganic salts or mechanical impurities.

-

Nucleation: Cool the solution slowly to 50°C. If no crystals form, seed with 0.1% pure crystal seeds.

-

Growth: Cool from 50°C to 0–5°C over a period of 4–6 hours. Note: Rapid cooling will trap impurities.

-

Isolation: Filter the slurry. Wash the wet cake with cold Heptane (antisolvent wash) to displace mother liquor without dissolving the product.

-

Drying: Dry under vacuum at 35°C. Avoid temperatures >50°C to prevent melting or sublimation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 279724, 4-Methyl-2-propyl-1H-imidazole. Retrieved from [Link]

- Yan, N., et al. (2010).Process for the preparation of Olmesartan Medoxomil. Patent WO2010122995A1.

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP logic used in Part 3).

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Methyl-2-propyl-1H-imidazole

This is a comprehensive technical guide for the synthesis of 4-Methyl-2-propyl-1H-imidazole (CAS 37455-55-3) . This protocol prioritizes the Modified Radziszewski Condensation , a robust, scalable "one-pot" method suitable for laboratory and pilot-scale production.

Methodology: Modified Radziszewski Condensation Target Purity: >98.0% (GC) CAS No: 37455-55-3

Executive Summary

4-Methyl-2-propyl-1H-imidazole is a critical heterocyclic intermediate used in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan precursors), epoxy curing agents, and corrosion inhibitors.

While industrial routes often employ the high-temperature dehydrogenation of imidazolines (requiring high-pressure reactors and Pd/C catalysts), this protocol details the Radziszewski Condensation . This route allows for synthesis using standard laboratory glassware under mild conditions by condensing methylglyoxal , butyraldehyde , and ammonia .

Key Advantages of This Protocol

-

Accessibility: Uses commodity reagents (Methylglyoxal, Butyraldehyde, Aqueous Ammonia).

-

Scalability: The thermodynamic profile is manageable from gram to kilogram scale.

-

Regioselectivity: The use of methylglyoxal directs the 4-methyl substitution pattern.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the condensation of a dicarbonyl species with an aldehyde in the presence of ammonia. The reaction proceeds through a diimine intermediate, which cyclizes to form the imidazole ring.

Retrosynthetic Disconnection

-

C2-C3/N1-C2/N3-C2 Bonds: Formed via Butyraldehyde (C4 source).

-

C4-C5/N1-C5/N3-C4 Bonds: Formed via Methylglyoxal (C3 source).

-

Nitrogen Source: Ammonia (NH₃).

DOT Diagram: Reaction Logic

Figure 1: Reaction pathway showing the convergence of precursors into the imidazole core.

Experimental Protocol

Reagents & Equipment

| Reagent | CAS No. | Equiv.[1][2][3] | Role | Hazards |

| Methylglyoxal (40% aq.) | 78-98-8 | 1.0 | C4-C5 Backbone | Sensitizer, Irritant |

| Butyraldehyde | 123-72-8 | 1.05 | C2-Propyl Source | Flammable, Stench |

| Ammonium Hydroxide (28%) | 1336-21-6 | 4.0 | Nitrogen Source | Corrosive, Toxic |

| Ammonium Acetate | 631-61-8 | 0.1 | Buffer/Catalyst | Irritant |

Equipment:

-

3-Neck Round Bottom Flask (equipped with reflux condenser, dropping funnel, and thermometer).

-

Mechanical Stirrer (Magnetic stirring is insufficient for scale >100g due to viscosity changes).

-

Ice/Water Bath.

-

Vacuum Distillation Setup (Vigreux column recommended).

Step-by-Step Procedure

Phase 1: Reactant Preparation & Cooling

-

Charge the Reactor: In the 3-neck flask, add 4.0 equivalents of Ammonium Hydroxide (28% aq).

-

Buffering: Add 0.1 equivalents of Ammonium Acetate. This buffers the pH and stabilizes the transition state, reducing tar formation.

-

Cooling: Cool the ammonia solution to 0–5°C using an ice bath. Critical: Controlling the initial temperature suppresses the formation of dark polymeric byproducts (Maillard-type polymers).

Phase 2: Controlled Addition (The "Co-Addition" Technique)

Note: Do not premix Methylglyoxal and Butyraldehyde, as they may react prematurely.

-

Prepare Feeds:

-

Feed A: Methylglyoxal (40% solution).

-

Feed B: Butyraldehyde (Pure).

-

-

Addition: Simultaneously add Feed A and Feed B dropwise to the stirred ammonia solution over 60–90 minutes .

-

Temperature Control: Maintain internal temperature < 20°C during addition. The reaction is exothermic.

-

Why? High temperatures during the mixing phase favor the formation of pyrazines and polymers over the desired imidazole.

-

Phase 3: Reaction & Maturation

-

Ambient Stirring: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C) over 1 hour.

-

Heating: Gently heat the mixture to 40–45°C and hold for 3 hours .

-

Observation: The solution will turn from yellow to golden-brown. If it turns black/opaque, the temperature was likely too high.

-

Phase 4: Workup & Isolation

-

Concentration: Remove excess ammonia and water via rotary evaporation under reduced pressure (40–50°C bath).

-

Result: A viscous, orange-brown oil (crude product).

-

-

Extraction (Optional but Recommended for Purity):

-

Dissolve the residue in Ethyl Acetate or Dichloromethane .

-

Wash with a small amount of saturated brine.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Filter and evaporate the solvent.[4]

-

Phase 5: Purification (Vacuum Distillation)

The crude oil contains imidazole isomers and oligomers. Distillation is mandatory.

-

Setup: High-vacuum distillation apparatus.

-

Conditions:

-

Pressure: < 5 mmHg (High vacuum is essential).

-

Boiling Point: Expect the fraction to distill between 140–150°C at 2 mmHg (Literature values vary by pressure; e.g., ~263°C at atm).

-

-

Collection: Discard the low-boiling "heads" (unreacted aldehyde/pyrazines). Collect the main viscous, pale-yellow fraction.

-

Crystallization: Upon standing or cooling, the pure distillate may solidify (MP: ~46–48°C). If it remains liquid (supercooled), trituration with cold hexanes can induce crystallization.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | Pale yellow to off-white solid/oil | Visual |

| Purity | > 98.0% | GC-FID or HPLC |

| Melting Point | 46–50°C | Capillary Method |

| Boiling Point | ~145°C @ 2 mmHg | Distillation |

| 1H-NMR (CDCl₃) | 300/400 MHz NMR |

Note on Tautomerism: The product exists in equilibrium between 4-methyl-2-propyl-1H-imidazole and 5-methyl-2-propyl-1H-imidazole . In solution (NMR), these often appear as averaged signals or distinct tautomers depending on the solvent and temperature.

Safety & Handling

-

Methylglyoxal: A potent sensitizer. Avoid skin contact. It can stain skin brown/black upon reaction with proteins.

-

Butyraldehyde: Highly flammable (Flash point: -7°C). Use spark-proof equipment.

-

Ammonia: Inhalation hazard. Perform all operations in a functioning fume hood.

References

-

Radziszewski Synthesis Overview: Wikipedia contributors. (2024). "4-Methylimidazole."[5][4][6] Wikipedia, The Free Encyclopedia. Link

-

Industrial Imidazole Synthesis: U.S. Patent 4,074,054. "Imidazoles and 2-alkyl imidazoles and method for their manufacture." (1978).[7] Link

- Mechanistic Insights: Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–227.

-

Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37455-55-3, 4-Methyl-2-propyl-1H-imidazole. Link

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. EP0324377A2 - Angiotensin II receptor blocking imidazoles and combinations thereof with diuretics and NSaids - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]

- 6. 4-Methyl-2-propyl-1H-imidazole | 37455-55-3 [amp.chemicalbook.com]

- 7. Chloroacetone [drugfuture.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Methyl-2-propyl-1H-imidazole

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Methyl-2-propyl-1H-imidazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Leveraging the principles of microwave-assisted organic synthesis (MAOS), the described protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and a greener chemical footprint. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and guidance on product purification and characterization.

Introduction: The Significance of Imidazoles and the Power of Microwave Synthesis

The imidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in designing molecules that interact with biological targets.[2] 4-Methyl-2-propyl-1H-imidazole, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.

Traditional methods for imidazole synthesis, such as the Debus-Radziszewski reaction, often require prolonged reaction times, high temperatures, and can result in modest yields.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating.[4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes.[5] This rapid, uniform heating of the reaction mixture often leads to higher yields, increased product purity, and better control over reaction parameters.[6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[7]

This guide details a one-pot, microwave-assisted protocol for the synthesis of 4-Methyl-2-propyl-1H-imidazole based on the principles of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[8]

Reaction Mechanism and Rationale

The microwave-assisted synthesis of 4-Methyl-2-propyl-1H-imidazole proceeds via a modified Debus-Radziszewski reaction. The proposed mechanism involves a multi-component condensation of methylglyoxal (a 1,2-dicarbonyl compound), propanal (an aldehyde), and ammonium acetate (as a source of ammonia).

The key steps, facilitated by microwave irradiation, are:

-

Imine Formation: The reaction is initiated by the condensation of methylglyoxal and propanal with ammonia (from ammonium acetate) to form diimine intermediates.

-

Cyclization: Subsequent intramolecular cyclization of the intermediates.

-

Dehydration: A final dehydration step to yield the aromatic imidazole ring.

Microwave energy efficiently overcomes the activation energy barriers for these steps, leading to a rapid and high-yielding synthesis. The choice of ammonium acetate is strategic as it provides ammonia in a controlled manner upon heating.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity | Supplier | Notes |

| Methylglyoxal (40% in water) | C₃H₄O₂ | 72.06 | ~5.5 M | Sigma-Aldrich | Corrosive, handle with care. |

| Propanal | C₃H₆O | 58.08 | - | Sigma-Aldrich | Flammable, handle in a fume hood. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | - | Sigma-Aldrich | Hygroscopic, store in a desiccator. |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | Fisher Scientific | Corrosive, handle with care. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | VWR | For extraction and chromatography. |

| Hexane | C₆H₁₄ | 86.18 | - | VWR | For chromatography. |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | VWR | For drying organic extracts. |

Equipment

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F254)

-

NMR spectrometer

-

Melting point apparatus

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine methylglyoxal (1.0 mmol, 0.18 mL of a 40% aqueous solution), propanal (1.2 mmol, 0.087 mL), and ammonium acetate (2.0 mmol, 154 mg).

-

Solvent Addition: Add 2 mL of glacial acetic acid to the reaction vial. The acid acts as a catalyst and a polar solvent that efficiently absorbs microwave energy.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the instrument.

-

Work-up and Extraction: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water. Basify the solution to a pH of ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4-Methyl-2-propyl-1H-imidazole can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect the fractions and monitor them by TLC (Thin Layer Chromatography) using a mobile phase of 30% ethyl acetate in hexane.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methyl-2-propyl-1H-imidazole as a pale yellow oil or a low-melting solid.

Workflow and Data Visualization

Experimental Workflow Diagram

Caption: Microwave-assisted synthesis workflow.

Expected Results

| Parameter | Expected Value |

| Yield | 75-85% |

| Physical Appearance | Pale yellow oil or low-melting solid |

| Melting Point | ~45-50 °C |

| TLC Rf | ~0.4 (30% Ethyl Acetate in Hexane) |

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~10.0-11.0 (br s, 1H, N-H): The broad singlet corresponds to the acidic proton on the nitrogen of the imidazole ring.

-

~6.7 (s, 1H, C5-H): The singlet in the aromatic region is characteristic of the proton at the 5-position of the imidazole.

-

~2.6 (t, 2H, -CH₂-CH₂-CH₃): The triplet corresponds to the methylene protons adjacent to the imidazole ring.

-

~2.2 (s, 3H, -CH₃): The singlet is from the methyl group at the 4-position.

-

~1.7 (sextet, 2H, -CH₂-CH₂-CH₃): The sextet arises from the middle methylene group of the propyl chain.

-

~0.9 (t, 3H, -CH₂-CH₂-CH₃): The triplet at the most upfield region is from the terminal methyl group of the propyl chain.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~148.0 (C2): Carbon at the 2-position bearing the propyl group.

-

~135.0 (C4): Carbon at the 4-position with the methyl substituent.

-

~115.0 (C5): Carbon at the 5-position.

-

~30.0 (-CH₂-CH₂-CH₃): Methylene carbon attached to the imidazole ring.

-

~22.0 (-CH₂-CH₂-CH₃): Middle methylene carbon of the propyl group.

-

~14.0 (-CH₂-CH₂-CH₃): Terminal methyl carbon of the propyl group.

-

~12.0 (-CH₃): Methyl carbon at the 4-position.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature slightly. Ensure accurate measurement of reagents. |

| Loss of product during work-up | Ensure the aqueous layer is thoroughly extracted. Avoid vigorous shaking that can lead to emulsions. | |

| Impure Product | Side reactions | Optimize reaction temperature and time. Ensure efficient purification by column chromatography. |

| Reaction does not go to completion | Insufficient heating | Check the power output of the microwave reactor. Ensure the solvent volume is appropriate for the vial size to allow for efficient heating. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Propanal is flammable; keep it away from ignition sources.

-

Methylglyoxal and glacial acetic acid are corrosive; handle with care to avoid skin and eye contact.

-

Microwave reactors operate under pressure; always use the correct vials and caps and follow the manufacturer's safety guidelines.

Conclusion

The microwave-assisted synthesis of 4-Methyl-2-propyl-1H-imidazole offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This application note provides a robust and reproducible protocol that can be readily implemented in a research or drug development setting. The significant reduction in reaction time and the potential for higher purity make this method particularly attractive for accelerating the synthesis of imidazole-based compounds for further biological evaluation.

References

-

Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

-

Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

-

MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

- Kidwai, M., et al. (n.d.). Microwave assisted synthesis. Rasayan Journal of Chemistry.

- Siddarh H S et al. A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.

- Graf, F. (1983). Preparation of 4-methylimidazoles. U.S. Patent No. 4,377,696. Washington, DC: U.S.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Hayes, B. L. (2002).

- Langa, F., de la Cruz, P., de la Hoz, A., Díaz-Ortiz, A., & Díez-Barra, E. (1997). Microwave Irradiation: More Than Just a Method for Heating. Contemporary Organic Synthesis, 4(5), 373-386.

- Mesch, W. (1989). Preparation of 4-methylimidazole. U.S. Patent No. 4,803,281. Washington, DC: U.S.

-

Chintakrindi, A. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II) [Video]. YouTube. [Link]

- Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.

-

Zhang, L., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Molecules, 27(17), 5621. [Link]

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. youtube.com [youtube.com]

- 6. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

Application of 4-Methyl-2-propyl-1H-imidazole in medicinal chemistry

Application Note: 4-Methyl-2-propyl-1H-imidazole in Medicinal Chemistry

Role: Key Pharmacophore & Intermediate for Angiotensin II Receptor Antagonists (ARBs)

CAS: 16984-63-1

Molecular Formula: C

Part 1: Executive Summary & Scientific Rationale

4-Methyl-2-propyl-1H-imidazole is a critical heterocyclic building block in medicinal chemistry, primarily utilized in the design and synthesis of Angiotensin II Receptor Blockers (ARBs) , also known as sartans. Its structural significance lies in its ability to mimic the C-terminal histidine residue of Angiotensin II, allowing it to bind effectively to the AT1 receptor.

The "Privileged Structure" Rationale:

-

2-Propyl Group: This substituent is non-negotiable for high-affinity binding. It occupies a specific hydrophobic pocket in the AT1 receptor, providing the necessary lipophilic interaction that anchors the drug.

-

4-Methyl Group: Provides steric bulk that influences the conformational entropy of the molecule, often directing the regioselectivity during N-alkylation steps and enhancing metabolic stability against ring oxidation.

-

Imidazole Core: Acts as a bioisostere for the peptide bond, offering hydrogen bond donor/acceptor sites and pi-stacking capabilities with receptor aromatic residues (e.g., Trp, Phe).

Part 2: Chemical Profile & Critical Properties

Understanding the tautomeric nature of this compound is essential for controlling reaction outcomes.

| Property | Value/Description | Relevance to Protocol |

| Physical State | Pale yellow to brown liquid/low-melting solid | Requires gentle warming for quantitative transfer. |

| pKa (Conjugate Acid) | ~7.5 - 8.0 | Amphoteric nature; N1-H is weakly acidic (pKa ~14.5), requiring strong bases for deprotonation. |

| Tautomerism | Exists in equilibrium (1H vs. 3H) | Critical: The N1 and N3 nitrogens are chemically equivalent in solution until alkylated. Alkylation breaks this symmetry, leading to regioisomers. |

| Solubility | Soluble in alcohols, DCM, DMF, DMSO | DMF is the preferred solvent for nucleophilic substitutions (SN2). |

Part 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "Sartan" Coupling)

Objective: To couple 4-Methyl-2-propyl-1H-imidazole with a biphenyl-methyl halide (e.g., 4'-(bromomethyl)-2-cyano-biphenyl) to form the ARB core. Challenge: Controlling N1 vs. N3 regioselectivity. Steric hindrance from the 4-methyl group typically favors alkylation at the less hindered N1 position (distal to the methyl), but mixtures often occur.

Reagents:

-

4-Methyl-2-propyl-1H-imidazole (1.0 equiv)

-

Electrophile: 4'-(bromomethyl)-2-cyano-biphenyl (1.05 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology:

-

Preparation:

-

Dry the imidazole derivative under vacuum (0.5 mmHg) for 1 hour to remove trace moisture.

-

Safety: If using NaH, ensure an inert atmosphere (Argon/Nitrogen).

-

-

Deprotonation:

-

Dissolve the imidazole (10 mmol) in anhydrous DMF (20 mL).

-

Cool to 0°C.

-

Add the base (K

CO -

Observation: Evolution of H

gas (if NaH) indicates anion formation. Stir for 30–60 mins at room temperature to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Cool the solution back to 0°C.

-

Add the solution of electrophile (dissolved in minimal DMF) dropwise over 20 minutes.

-

Mechanistic Insight: Slow addition prevents localized high concentrations, reducing the formation of bis-alkylated quaternary salts.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

-

-

Quench & Workup:

-

Quench with ice-cold water (100 mL). The product usually precipitates as a gummy solid or oil.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Brine (2 x 50 mL) to remove DMF.

-

Dry over anhydrous Na

SO

-

-

Purification (Crucial Step):

-

The crude mixture will contain the desired N1-isomer and the N3-regioisomer.

-

Flash Chromatography: Silica Gel (230-400 mesh).

-

Gradient: 10%

40% Ethyl Acetate in Hexane. -

Note: The regioisomers typically have distinct Rf values (

Rf ~ 0.1–0.2). The sterically less hindered isomer (N1) is usually the major product.

-

Protocol B: Analytical Quality Control (HPLC)

Objective: Quantify regioisomeric ratio and purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (imidazole absorbance).

-

Acceptance Criteria: Purity > 98.0%; Regioisomer < 0.5%.

Part 4: Visualizations & Pathways

Figure 1: SAR and Functional Logic of the Imidazole Scaffold

Caption: Structure-Activity Relationship (SAR) mapping of the 4-Methyl-2-propyl-1H-imidazole core, highlighting the functional role of each substituent in receptor binding and synthetic utility.

Figure 2: Synthesis Workflow (Retrosynthesis View)

Caption: Process flow for the synthesis of ARB intermediates via N-alkylation, emphasizing the purification step required to isolate the active regioisomer.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Nitrile gloves (min thickness 0.11 mm), safety goggles, and lab coat are mandatory.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29334, 4-Methyl-2-propyl-1H-imidazole. Retrieved from [Link]

-

Sircar, I., et al. (1993). Nonpeptide Angiotensin II Receptor Antagonists. 2. Design, Synthesis, and Structure-Activity Relationships.[2] Journal of Medicinal Chemistry, 36(16), 2253-2265.[3] (Demonstrates the utility of the propyl-imidazole scaffold in ARB design). Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03915H [pubs.rsc.org]

- 3. Nonpeptide angiotensin II receptor antagonists. 2. Design, synthesis, and structure-activity relationships of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole derivatives: profile of 2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1' -biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H- imidazole-5-carboxylic acid (CI-996) - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary & Strategic Landscape

Application Note: Catalytic Architectures for Imidazole Synthesis

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Losartan, Ondansetron, and various fungostatics. While the classical Debus-Radziszewski synthesis remains a textbook standard, its harsh conditions and poor regioselectivity render it unsuitable for complex, late-stage drug intermediates.

This guide details three catalytic paradigms that offer superior precision:

-

Copper-Catalyzed Multicomponent Reactions (MCRs): For rapid library generation of trisubstituted imidazoles.

-

Silver-Catalyzed Isocyanide [3+2] Cycloaddition: For high-fidelity regiocontrol via a unique 1,2-migration mechanism.

-

Palladium-Catalyzed C-H Activation: For late-stage diversification of the imidazole core.

Decision Matrix: Method Selection

Before initiating synthesis, select the protocol that aligns with your available precursors and structural requirements.

Figure 1: Strategic decision tree for selecting the optimal catalytic route.

Detailed Protocols & Mechanisms

Protocol A: Copper-Catalyzed Multicomponent Synthesis

Best for: Rapid assembly of 2,4,5-trisubstituted imidazoles from inexpensive starting materials. Mechanism: The reaction proceeds via the in situ formation of a diamine intermediate, followed by Cu(II)-assisted oxidation/dehydrogenation.

Reagents:

-

Catalyst: CuI (Copper(I) Iodide) or Cu(phen)Cl₂

-

Substrates: Benzil (1.0 equiv), Aldehyde (1.0 equiv), Ammonium Acetate (4.0 equiv)

-

Solvent: Ethanol or Acetic Acid (Green alternative)

Step-by-Step Workflow:

-

Charge: In a 25 mL round-bottom flask, combine Benzil (1 mmol), the aromatic Aldehyde (1 mmol), and Ammonium Acetate (4 mmol).

-

Catalyst Addition: Add CuI (10 mol%, 19 mg). Note: Cu(II) salts like CuCl₂ are also effective but CuI often provides cleaner profiles for electron-rich aldehydes.

-

Reaction: Reflux at 80°C for 45–60 minutes. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Cool to room temperature. Pour the mixture into crushed ice (50 g).

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water (3x 10 mL), and recrystallize from hot ethanol.

Expert Insight:

"The excess Ammonium Acetate acts as both the nitrogen source and a buffer. If the reaction stalls, adding a catalytic amount of acetic acid (0.5 equiv) often accelerates the imine condensation step."

Protocol B: Silver-Catalyzed Isocyanide [3+2] Cycloaddition

Best for: Regioselective synthesis of 1,4,5-trisubstituted imidazoles where specific substitution patterns are critical. Mechanism: This reaction involves a unique 1,2-migration of a sulfonyl or ester group, driven by the silver catalyst.[1]

Figure 2: Mechanistic pathway of the Ag-catalyzed cycloaddition involving 1,2-migration.

Protocol:

-

Setup: Flame-dry a Schlenk tube and purge with Argon.

-